ITE-ATRA ITE-ATRA ITE-ATRA is a novel degrader of CRABP proteins.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1561651
InChI: InChI=1S/C41H49N5O8S/c1-27(9-8-10-28(2)23-37(48)49)13-14-32-29(3)33(15-16-41(32,4)5)46-54-25-36(47)42-17-19-52-21-22-53-20-18-43-39(51)35-26-55-40(45-35)38(50)31-24-44-34-12-7-6-11-30(31)34/h6-14,23-24,26,44H,15-22,25H2,1-5H3,(H,42,47)(H,43,51)(H,48,49)/b10-8+,14-13+,27-9+,28-23+,46-33+
SMILES: O=C(O)/C=C(C)/C=C/C=C(C)/C=C/C1=C(C)/C(CCC1(C)C)=N/OCC(NCCOCCOCCNC(C2=CSC(C(C3=CNC4=C3C=CC=C4)=O)=N2)=O)=O
Molecular Formula: C41H49N5O8S
Molecular Weight: 771.93

ITE-ATRA

CAS No.:

Cat. No.: VC1561651

Molecular Formula: C41H49N5O8S

Molecular Weight: 771.93

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

ITE-ATRA -

Specification

Molecular Formula C41H49N5O8S
Molecular Weight 771.93
IUPAC Name (2E,4E,6E,8E)-9-((E)-3-(((1-(2-(1H-Indole-3-carbonyl)thiazol-4-yl)-1,12-dioxo-5,8-dioxa-2,11-diazatridecan-13-yl)oxy)imino)-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7-dimethylnona2,4,6,8-tetraenoic acid
Standard InChI InChI=1S/C41H49N5O8S/c1-27(9-8-10-28(2)23-37(48)49)13-14-32-29(3)33(15-16-41(32,4)5)46-54-25-36(47)42-17-19-52-21-22-53-20-18-43-39(51)35-26-55-40(45-35)38(50)31-24-44-34-12-7-6-11-30(31)34/h6-14,23-24,26,44H,15-22,25H2,1-5H3,(H,42,47)(H,43,51)(H,48,49)/b10-8+,14-13+,27-9+,28-23+,46-33+
Standard InChI Key KIPFIDAQXCYKQL-WZYLGJEPSA-N
SMILES O=C(O)/C=C(C)/C=C/C=C(C)/C=C/C1=C(C)/C(CCC1(C)C)=N/OCC(NCCOCCOCCNC(C2=CSC(C(C3=CNC4=C3C=CC=C4)=O)=N2)=O)=O
Appearance Solid powder

Introduction

Chemical Structure and Properties

ITE-ATRA is characterized by its hybrid molecular structure that incorporates both ITE and ATRA moieties. This chimeric design gives the compound its unique protein-targeting capabilities and degradation mechanisms.

Molecular Composition

ITE-ATRA possesses the molecular formula C41H49N5O8S with a molecular weight of 771.93 g/mol. The compound's structure can be represented by the SMILES notation: O=C(O)/C=C(C)/C=C/C=C(C)/C=C/C1=C(C)/C(CCC1(C)C)=N/OCC(NCCOCCOCCNC(C2=CSC(C(C3=CNC4=C3C=CC=C4)=O)=N2)=O)=O.

Structural Features

The compound incorporates key functional groups that enable its biological activity:

  • A retinoic acid component (ATRA) that serves as the targeting ligand for cellular retinoic acid-binding proteins

  • A linker region connecting the two primary functional components

  • An ITE component that serves as an alternative aryl hydrocarbon receptor (AhR) ligand

This structural arrangement allows ITE-ATRA to simultaneously interact with multiple cellular targets, facilitating its protein degradation functions.

Mechanism of Action

ITE-ATRA exhibits a sophisticated dual mechanism of action that distinguishes it from conventional pharmacological agents. Understanding these mechanisms provides insight into its potential applications in research and therapeutic development.

AhR-Dependent Protein Degradation

Primary research has established that ITE-ATRA induces degradation of both CRABP-1 and CRABP-2 through an AhR-dependent pathway in cells that express the aryl hydrocarbon receptor . In this mechanism:

  • ITE-ATRA binds to the aryl hydrocarbon receptor (AhR)

  • The ligand-bound AhR forms a CUL4B-based E3 ligase complex

  • This complex targets CRABP proteins for ubiquitination

  • The ubiquitinated proteins are subsequently degraded by the proteasome

This process represents a classical mechanism of targeted protein degradation utilizing the cell's own protein disposal machinery.

Differential Effects on Target Proteins

An important observation from experimental studies is that while both CRABP-1 and CRABP-2 are degraded via the AhR-dependent mechanism, only CRABP-2 undergoes degradation through the AhR-independent pathway . This differential effect provides valuable insights for targeted protein degradation strategies.

Research Findings

Scientific investigations into ITE-ATRA have yielded several significant findings that enhance our understanding of both the compound itself and targeted protein degradation approaches more broadly.

Comparative Analysis

Future Research Directions

Current research on ITE-ATRA points to several promising avenues for future investigation.

Mechanism Refinement

Further studies are needed to fully elucidate:

  • The precise molecular interactions driving AhR-independent degradation

  • The structural features of ITE-ATRA that contribute to its dual degradation capabilities

  • The downstream effects of CRABP degradation in various cellular contexts

Structural Optimization

Scientists have synthesized several compounds to investigate the mechanisms of AhR-independent degradation and evaluate their activities . These efforts will provide valuable information for:

  • Developing more efficient chimeric compounds using highly hydrophobic E3 ligands

  • Optimizing pharmaceutical applications of such compounds

  • Enhancing selectivity and potency of targeted protein degraders

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator